![molecular formula C9H17NO2 B2466604 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid CAS No. 1247857-18-6](/img/structure/B2466604.png)
1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by a cyclopentane ring substituted with a dimethylaminomethyl group and a carboxylic acid group, making it a versatile molecule for scientific exploration.
Preparation Methods
The synthesis of 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with dimethylamine and formaldehyde, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminomethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling .
Comparison with Similar Compounds
1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid can be compared with similar compounds, such as:
1-[(Diethylamino)methyl]cyclopentane-1-carboxylic acid: Similar structure but with diethylamino group instead of dimethylamino.
1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.
1-[(Dimethylamino)methyl]cyclopentanecarbaldehyde: Similar structure but with an aldehyde group instead of carboxylic acid
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(dimethylamino)methyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(2)7-9(8(11)12)5-3-4-6-9/h3-7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFRZUUHXLSISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
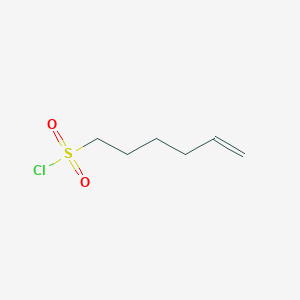
![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2466522.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2466523.png)
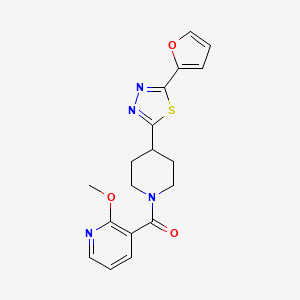
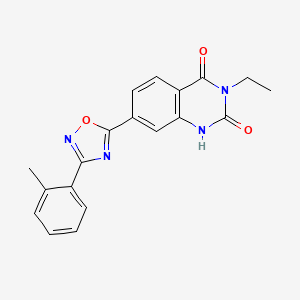
![1-[3-(5-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2466527.png)
methylidene}amino 2,4-dichlorobenzoate](/img/structure/B2466528.png)
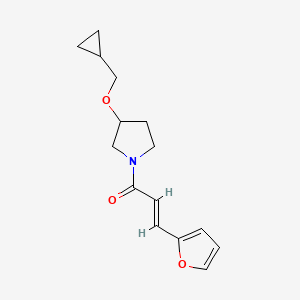
![N-(5-chloro-2-methoxyphenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2466530.png)
![N-(3-chlorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2466531.png)
![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2466532.png)
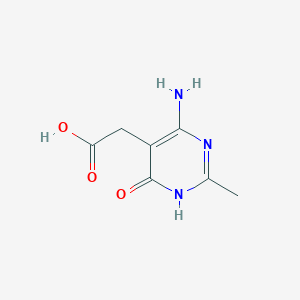
![(3-{[(2-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2466535.png)
![N-(1-cyanocyclopentyl)-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B2466538.png)
